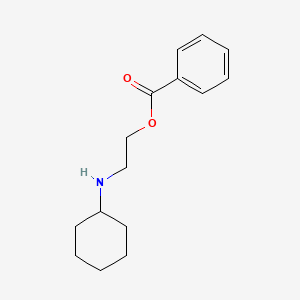![molecular formula C19H26NO3P B14414241 Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester CAS No. 82180-53-8](/img/structure/B14414241.png)
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester is a chemical compound with the molecular formula C18H24NO3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable amine and an aldehyde or ketone. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also improve the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the aminoethyl group.
Diethyl phenylphosphonate: Similar but with a simpler phenyl group instead of the more complex aminoethyl group.
Uniqueness
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester is unique due to the presence of both the phosphonic acid group and the aminoethyl group. This combination allows for a wider range of chemical reactions and applications compared to simpler phosphonates.
Propriétés
Numéro CAS |
82180-53-8 |
|---|---|
Formule moléculaire |
C19H26NO3P |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-benzyl-1-diethoxyphosphoryl-2-phenylethanamine |
InChI |
InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)19(15-17-11-7-5-8-12-17)20-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
Clé InChI |
DNLNOENOKUVJHY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC1=CC=CC=C1)NCC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
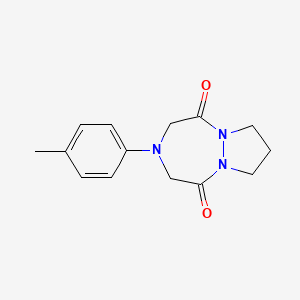
![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
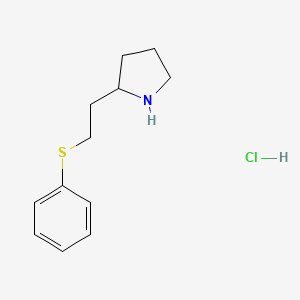
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
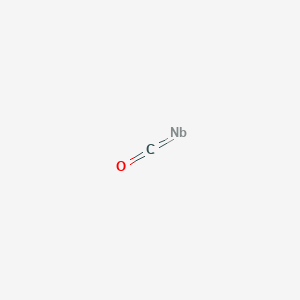
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
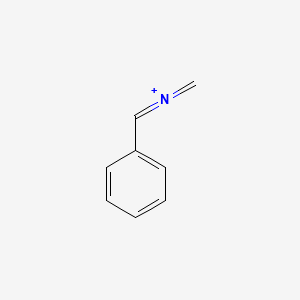
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
